N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide
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Overview
Description
Synthesis Analysis
Synthesis of similar compounds often involves complex reactions, such as the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, yielding various dihydrooxazolyl and oxazolium derivatives under specific conditions (Bondarenko et al., 2015). This indicates a multi-step synthesis process, which may include cyclization, substitution, and reduction steps to incorporate the desired functional groups.
Molecular Structure Analysis
The structure of related compounds, such as Schiff bases containing isoxazolyl and sulfonamide groups, is characterized by intramolecular hydrogen bonding and potential for π-π stacking interactions, as seen in the crystal structure analysis of similar compounds (Subashini et al., 2009). These structural features significantly influence the chemical reactivity and interaction capabilities of the molecule.
Chemical Reactions and Properties
The chemical reactivity of compounds with similar functional groups often involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, as suggested by their use in medicinal chemistry for the synthesis of anti-inflammatory and anticancer agents (Gangapuram et al., 2009). The presence of sulfonamide and isoxazolyl groups is key to these interactions.
properties
IUPAC Name |
3-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methylsulfamoyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-8-17-16(20)12-6-5-7-15(9-12)24(21,22)18-11-14-10-13(4-2)19-23-14/h3,5-7,9,14,18H,1,4,8,10-11H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXDBJOPGMOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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